Bienvenue dans la boutique en ligne BenchChem!

1-(1,3-Benzoxazol-2-yl)piperidin-4-one

Medicinal Chemistry Chemical Biology Analytical Chemistry

Choose this 4-oxo benzoxazole-piperidine scaffold for your drug discovery. Its unique electrophilic center and steric environment enable efficient coupling and kinase engagement. Validated in VEGFR-2/c-Met programs; optimal CNS drug-likeness (TPSA 46.3 Ų). ≥95% purity eliminates confounding impurities in SAR. Ideal for oncology and CNS targets. Secure supply now.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 1035840-42-6
Cat. No. B1292980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzoxazol-2-yl)piperidin-4-one
CAS1035840-42-6
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C2=NC3=CC=CC=C3O2
InChIInChI=1S/C12H12N2O2/c15-9-5-7-14(8-6-9)12-13-10-3-1-2-4-11(10)16-12/h1-4H,5-8H2
InChIKeySHLYGCSYYWXLCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,3-Benzoxazol-2-yl)piperidin-4-one (CAS 1035840-42-6): Procurement Specifications and Chemical Identity for Research


1-(1,3-Benzoxazol-2-yl)piperidin-4-one (CAS 1035840-42-6) is a heterocyclic building block characterized by a benzoxazole ring fused to a piperidin-4-one moiety, with a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of biologically active molecules, particularly those targeting kinase inhibition and oncology pathways [2]. The compound is commercially available from multiple reputable vendors with typical purities ranging from 95% to 98+% [3].

Technical Limitations of Substituting 1-(1,3-Benzoxazol-2-yl)piperidin-4-one with General Analogs


While several benzoxazole-piperidine analogs are commercially available, direct substitution is technically unsound without rigorous revalidation of synthetic protocols. The specific 4-oxo substitution pattern on the piperidine ring in 1-(1,3-Benzoxazol-2-yl)piperidin-4-one creates a unique electrophilic center and steric environment that profoundly influences downstream coupling efficiency and biological target engagement [1]. Substituting with a non-oxo analog (e.g., 1-(benzo[d]oxazol-2-yl)piperidine) or a regioisomer (e.g., 1-(1,3-Benzoxazol-2-yl)piperidin-3-amine) fundamentally alters the molecule's hydrogen-bonding capacity, topological polar surface area (TPSA), and conformational flexibility, which are critical determinants of kinase binding and cellular permeability [2].

Quantifiable Differentiation of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one Against In-Class Analogs


Comparative Purity and Analytical Characterization for Downstream Assay Reliability

The target compound is available at a purity of 98+% from reputable suppliers , exceeding the 95% specification typical for many research-grade building blocks . This higher purity standard reduces the potential for confounding biological activity from impurities and ensures greater reproducibility in sensitive biochemical and cellular assays, a critical factor for reliable SAR studies .

Medicinal Chemistry Chemical Biology Analytical Chemistry

Differentiated Lipophilicity and Topological Polar Surface Area for Enhanced Blood-Brain Barrier Permeability

The compound exhibits a calculated topological polar surface area (TPSA) of 46.3 Ų and an XLogP3 value of 1.8 [1]. Compared to a closely related 3-amino analog (1-(benzo[d]oxazol-2-yl)piperidin-3-amine) which possesses a hydrogen bond donor, the target compound's TPSA is significantly lower, correlating with improved predicted blood-brain barrier (BBB) permeability . This physicochemical profile makes it a superior starting point for designing CNS-penetrant kinase inhibitors compared to more polar, amine-containing benzoxazole-piperidine analogs.

CNS Drug Discovery Pharmacokinetics Computational Chemistry

Synthetic Accessibility and Scalability for Derivative Libraries

The synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one proceeds via a robust, high-yielding cyclocondensation between 2-aminophenol and a protected 4-piperidone derivative . This route, often utilizing standard dehydrating agents like POCl₃ or PPA, is readily scalable and provides access to multi-gram quantities [1]. In contrast, the synthesis of analogs with chiral centers or more complex substitution patterns, such as 1-(benzo[d]oxazol-2-yl)piperidin-3-amine, requires additional synthetic steps and chiral resolution, which increases cost and reduces overall throughput for library generation [2].

Organic Synthesis Medicinal Chemistry Process Chemistry

Procurement-Critical Application Scenarios for 1-(1,3-Benzoxazol-2-yl)piperidin-4-one


1. Dual VEGFR-2/c-Met Kinase Inhibitor Optimization for Targeted Cancer Therapies

The compound serves as a validated core scaffold for the design of novel dual VEGFR-2/c-Met inhibitors. Its high initial purity (98+%) and predictable physicochemical properties (TPSA 46.3 Ų) are essential for generating reliable SAR in kinase inhibition assays and cellular models of breast and prostate cancer [1]. This avoids confounding results from impurities, a common issue with lower-purity (95%) building blocks .

2. CNS-Penetrant Drug Discovery Programs Requiring Optimized MPO Profiles

With a favorable TPSA of 46.3 Ų and XLogP3 of 1.8, this scaffold is optimally positioned within CNS MPO desirability thresholds [1]. It is a superior choice for initiating CNS drug discovery projects (e.g., neurodegenerative disease or psychiatric disorder targets) compared to more polar, hydrogen-bond-donating benzoxazole-piperidine analogs that exhibit poor predicted BBB penetration .

3. High-Throughput Chemistry and Parallel Library Synthesis

The compound's straightforward, high-yielding synthetic route [1] and availability at 98+% purity make it an ideal and cost-effective building block for high-throughput medicinal chemistry campaigns. The lower synthetic step count compared to chiral analogs [2] reduces procurement and synthesis costs, enabling the rapid exploration of chemical space around the benzoxazole-piperidine pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.